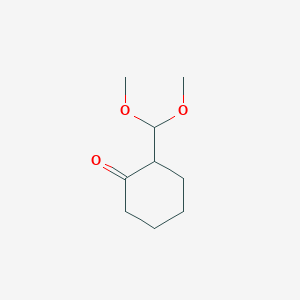

2-(Dimethoxymethyl)cyclohexan-1-one

Description

2-(Dimethoxymethyl)cyclohexan-1-one is a substituted cyclohexanone derivative featuring a dimethoxymethyl group (-CH(OCH₃)₂) at the 2-position of the cyclohexanone ring.

Key structural features include:

- Cyclohexanone backbone: A six-membered ring with a ketone group.

- Substituent variability: The 2-position can bear amino, aryl, or alkoxy groups, which influence physical properties and biological activity.

Properties

IUPAC Name |

2-(dimethoxymethyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTSUSLMEDDPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCCC1=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the desired product by methanolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it to alcohols or alkanes.

Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-(Dimethoxymethyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, where it reacts with nucleophiles to form new chemical bonds. The dimethoxymethyl group can also undergo hydrolysis to release formaldehyde, which can further participate in various biochemical processes .

Comparison with Similar Compounds

Amino-Substituted Cyclohexanones

These derivatives feature amino groups (-NH₂, -NHR) at the 2-position.

Key Differences :

- Substituent Effects: The dimethoxymethyl group in the target compound introduces two methoxy groups, likely increasing polarity compared to amino-substituted analogs. This may alter solubility and metabolic stability.

- Biological Activity: Amino-substituted analogs (e.g., MXE) exhibit NMDA receptor antagonism, whereas the dimethoxymethyl variant’s activity remains uncharacterized but could differ due to reduced basicity.

Aryl-Substituted Cyclohexanones

These derivatives feature aryl or heteroaryl groups at the 2-position.

Key Differences :

- Synthetic Routes : Aryl-substituted analogs often employ condensation reactions, whereas the dimethoxymethyl group may require protective-group strategies due to its sensitivity.

Alkyl-Substituted Cyclohexanones

These derivatives feature alkyl or alkoxyalkyl groups at the 2-position.

Key Differences :

- Physical Properties : Higher molecular weight and polarity may result in lower volatility compared to alkyl-substituted analogs.

Analytical and Forensic Considerations

- Spectroscopic Characterization : Analogs like 2-MDCK are analyzed via GC-MS, LC-MS, and NMR to confirm structure and purity . Similar methods would apply to this compound, with attention to methoxy proton signals (δ ~3.3–3.5 ppm in ¹H NMR).

- Regulatory Status: Amino-substituted analogs (e.g., MXE) are Schedule I controlled substances in the U.S. . The dimethoxymethyl variant’s legal status would depend on jurisdictional analog laws.

Table 1: Substituent Impact on Physical Properties

Biological Activity

2-(Dimethoxymethyl)cyclohexan-1-one is a cyclohexanone derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its interactions with biomolecules and its therapeutic properties. Understanding its biological activity is critical for exploring its applications in medicinal chemistry and drug development.

The chemical structure of this compound includes a cyclohexanone ring substituted with dimethoxymethyl groups, which may influence its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives that may exhibit distinct biological activities.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological systems. As a nucleophile or electrophile, it can form reactive intermediates that interact with proteins, enzymes, and other biomolecules. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties through inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various experimental approaches:

In Vitro Studies

- Cyclooxygenase Inhibition : Research has indicated that derivatives of this compound show varying degrees of inhibition against COX-1 and COX-2 enzymes. For instance, IC50 values for COX-2 inhibition were reported at approximately 31.4 μM, while COX-1 inhibition was weaker, suggesting selective anti-inflammatory potential .

In Vivo Studies

- Toxicological Evaluation : A study conducted on a related cyclohexenone derivative assessed acute and sub-acute toxicity in animal models. Results indicated no significant toxicity at doses below 500 mg/kg, although some biochemical markers showed mild alterations post-treatment . Histopathological evaluations revealed moderate effects on liver and kidney tissues, emphasizing the need for further safety assessments.

Case Studies

Several case studies have explored the therapeutic potential of cyclohexanone derivatives:

- Analgesic Effects : In rodent models, compounds similar to this compound demonstrated significant pain relief in vincristine-induced pain models. This suggests potential applications in pain management therapies .

- Anti-inflammatory Applications : The anti-inflammatory properties observed in vitro have led to investigations into the use of these compounds in treating conditions characterized by chronic inflammation, such as arthritis.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.